molecular formula C13H19N3OS B15113951 N-{1-[(1,3-thiazol-5-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide

N-{1-[(1,3-thiazol-5-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide

Cat. No.: B15113951
M. Wt: 265.38 g/mol
InChI Key: FZTSTYGTUGMVGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[(1,3-thiazol-5-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide is a complex organic compound that features a thiazole ring, a piperidine ring, and a cyclopropane carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(1,3-thiazol-5-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction where a piperidine derivative reacts with a halogenated thiazole compound.

    Cyclopropanecarboxamide Formation: The final step involves the formation of the cyclopropanecarboxamide group, which can be achieved through the reaction of cyclopropanecarboxylic acid with an amine derivative of the thiazole-piperidine intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiazole ring can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids.

    Reduction: The piperidine ring can be reduced using hydrogenation techniques, typically involving catalysts like palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring’s carbon atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Halogenated thiazole derivatives, nucleophiles like amines or thiols.

Major Products

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced piperidine derivatives.

    Substitution: Substituted thiazole or piperidine derivatives.

Mechanism of Action

The mechanism of action of N-{1-[(1,3-thiazol-5-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[(1,3-thiazol-5-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide is unique due to its combination of a thiazole ring, a piperidine ring, and a cyclopropane carboxamide group. This unique structure provides it with distinct chemical and biological properties that are not commonly found in other compounds .

Properties

Molecular Formula

C13H19N3OS

Molecular Weight

265.38 g/mol

IUPAC Name

N-[1-(1,3-thiazol-5-ylmethyl)piperidin-3-yl]cyclopropanecarboxamide

InChI

InChI=1S/C13H19N3OS/c17-13(10-3-4-10)15-11-2-1-5-16(7-11)8-12-6-14-9-18-12/h6,9-11H,1-5,7-8H2,(H,15,17)

InChI Key

FZTSTYGTUGMVGV-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC2=CN=CS2)NC(=O)C3CC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.